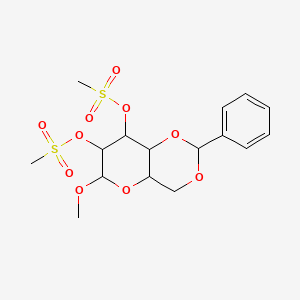
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside is a complex organic compound with the molecular formula C16H22O10S2 It is a derivative of hexopyranoside, characterized by the presence of benzylidene and methylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of a hexopyranoside derivative using benzylideneThe reaction conditions often involve the use of methanesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or precipitation .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The benzylidene group can be reduced to yield the corresponding hexopyranoside derivative.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Methanesulfonyl Chloride: Used for introducing methylsulfonyl groups.
Pyridine: Acts as a base in substitution reactions.
Hydrogenation Catalysts: Used in reduction reactions to remove the benzylidene group.
Major Products Formed
Substituted Hexopyranosides: Formed through substitution reactions.
Reduced Hexopyranosides: Obtained by reducing the benzylidene group.
Sulfoxides and Sulfones: Result from oxidation reactions.
Aplicaciones Científicas De Investigación
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside involves its interaction with specific molecular targets. The benzylidene group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes or receptors. The methylsulfonyl groups can participate in various chemical reactions, altering the compound’s properties and effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4,6-o-benzylidene-2-deoxy-2-[(4-methoxybenzylidene)amino]-3-o-(methylsulfonyl)-beta-l-glucopyranoside
- Methyl 3-o-benzoyl-4,6-o-benzylidene-2-o-(methylsulfonyl)-alpha-d-glucopyranoside
Uniqueness
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside is unique due to its specific substitution pattern and the presence of both benzylidene and methylsulfonyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
6619-12-1 |
|---|---|
Fórmula molecular |
C16H22O10S2 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) methanesulfonate |
InChI |
InChI=1S/C16H22O10S2/c1-21-16-14(26-28(3,19)20)13(25-27(2,17)18)12-11(23-16)9-22-15(24-12)10-7-5-4-6-8-10/h4-8,11-16H,9H2,1-3H3 |
Clave InChI |
QXSOYPUOFNJBDA-UHFFFAOYSA-N |
SMILES canónico |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OS(=O)(=O)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)
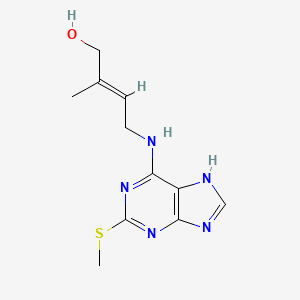
![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
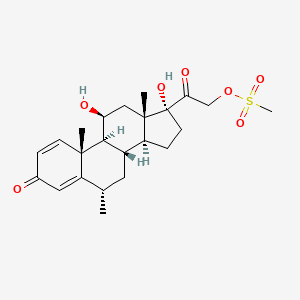
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
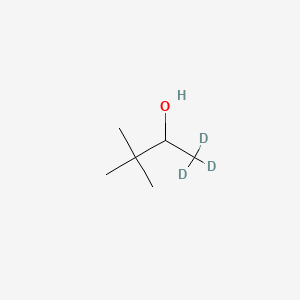

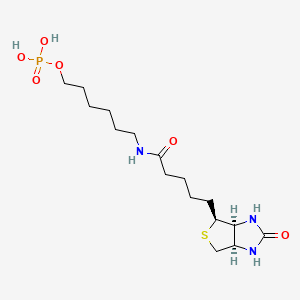
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)
![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
